4-Chloro-7-methoxy-1,6-naphthyridine
Overview
Description
“4-Chloro-7-methoxy-1,6-naphthyridine” is a chemical compound with the molecular formula C9H7ClN2O . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,6-naphthyridine derivatives, including “4-Chloro-7-methoxy-1,6-naphthyridine”, has been a subject of research for many years . Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Molecular Structure Analysis
The molecular structure of “4-Chloro-7-methoxy-1,6-naphthyridine” includes a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms . This compound also contains a chlorine atom and a methoxy group attached to the naphthyridine ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified .Scientific Research Applications
1. Chemical Synthesis and Reactions
4-Chloro-7-methoxy-1,6-naphthyridine is involved in various chemical reactions and synthesis processes. It has been used in reactions with HCl, CH3OH, and H2O, demonstrating high regioselectivity in polar additions to related compounds (Ritter & Gleiter, 1997). Furthermore, it has been part of processes that involve nucleophilic aromatic substitution reactions (Park, Mayer, Nakashima, & Zimmerman, 2005).
2. Antimalarial Research
In the field of antimalarial research, derivatives of 4-Chloro-7-methoxy-1,6-naphthyridine have been synthesized and assessed for their potential antimalarial properties. However, initial studies indicated that these derivatives did not show significant activity against Plasmodium vinckei vinckei in mice, in comparison to established antimalarial drugs like chloroquine or primaquine (Barlin & Tan, 1984).
3. Supramolecular Chemistry
This compound serves as a building block in supramolecular chemistry. Its conversion to other derivatives illustrates its versatility and usefulness in this field, enabling the creation of complex molecular structures (Park et al., 2005).
4. Synthesis of Derivatives for Drug Development
4-Chloro-7-methoxy-1,6-naphthyridine is a key intermediate in synthesizing various derivatives, potentially useful in drug development. For example, it has been used in the scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are being explored for their potential as MET-targeting antitumor drug candidates (Wang et al., 2020).
5. Sensor Development
A study has developed a colorimetric sensor based on a derivative of 4-Chloro-7-methoxy-1,6-naphthyridine for the detection of Cu(II) ions. This sensor exhibited high selectivity and sensitivity, changing color in the presence of these ions, demonstrating its potential application in environmental monitoring and analytical chemistry (Dai et al., 2018).
Future Directions
The future directions for the research on “4-Chloro-7-methoxy-1,6-naphthyridine” and related compounds could include further exploration of their synthesis, reactivity, and biological activity. There is also potential for investigating their applications in various fields, such as medicinal chemistry .
properties
IUPAC Name |
4-chloro-7-methoxy-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFTPKSSCWINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731982 | |
Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methoxy-1,6-naphthyridine | |
CAS RN |
952138-19-1 | |
Record name | 4-Chloro-7-methoxy-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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